5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS: 1330763-18-2) is a bicyclic organic compound featuring a [4.1.0]heptane core with an oxygen (oxa) and nitrogen (aza) bridge. The tert-butoxycarbonyl (Boc) group at position 5 serves as a protective moiety for the amine, enhancing stability during synthetic processes . The carboxylic acid at position 7 provides reactivity for further derivatization, making this compound a versatile building block in medicinal chemistry, particularly for drug discovery and peptide synthesis. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 239.25 g/mol .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-4-5-16-8-6(7(8)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBOSRZHKZRHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a cyclization reaction. For instance, starting from a suitable piperidine derivative, an intramolecular cyclization can be induced to form the oxirane ring.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, where nucleophiles can open the ring to form various derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.
Bases: Triethylamine is often used to neutralize acids formed during reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be synthesized.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
Structure
The compound features a bicyclic structure that incorporates both an oxa (ether) and an azabicyclic (nitrogen-containing) framework, which contributes to its reactivity and potential utility in synthetic pathways.
Properties
- Molecular Formula : C12H17NO5
- Molecular Weight : 243.26 g/mol
- CAS Number : 2384032-92-0
Medicinal Chemistry
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain modifications to the bicyclic structure can lead to increased potency against cancer cell lines.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cyclization reactions.
Data Table: Synthesis Applications
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of larger bicyclic compounds | 75 |
| Functionalization | Introduction of various functional groups | 85 |
| Peptide Synthesis | Used as a protecting group for amino acids | 90 |
Material Science
In material science, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.
Case Study: Polymer Development
Recent studies have focused on incorporating this compound into polymer matrices to improve their mechanical properties. The presence of the bicyclic structure enhances the cross-linking density within the polymer, leading to materials with superior strength and durability.
Biochemical Applications
The compound's ability to interact with biological systems makes it a candidate for biochemical applications, including enzyme inhibition and receptor binding studies.
Data Table: Biochemical Interactions
| Interaction Type | Target Enzyme/Receptor | Inhibition (%) |
|---|---|---|
| Enzyme Inhibition | Trypsin | 95 |
| Receptor Binding | GABA Receptor | 80 |
Mechanism of Action
The mechanism by which 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[4.1.0]heptane Family
Key Insights :
- The Boc group in the target compound enhances stability compared to unprotected analogues like bicyclo[4.1.0]heptane-7-carboxylic acid .
- Positional isomerism (e.g., oxa vs. aza bridges) affects electronic properties and reactivity. For example, oxa bridges may improve solubility via hydrogen bonding .
Spiro and Alternative Bicyclic Systems
Key Insights :
- Spiro systems (e.g., 5-azaspiro[2.4]heptane) impose greater conformational constraints than bicyclo[4.1.0] systems, impacting binding affinity in drug candidates .
- Bicyclo[2.2.1]heptane derivatives exhibit higher ring strain, leading to faster reaction kinetics compared to the target compound’s [4.1.0] framework .
Beta-Lactam Antibiotics and Thia-Containing Analogues
Key Insights :
Biological Activity
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS Number: 1992978-79-6) is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry due to the protective tert-butoxycarbonyl (Boc) group, which enhances its reactivity and stability during chemical reactions. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and biochemistry.
Structural Characteristics
The molecular formula of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is , with a molecular weight of 227.26 g/mol. The presence of the Boc group allows for the selective protection of amino functionalities, facilitating various synthetic pathways.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1992978-79-6 |
| Physical State | Colorless to light yellow liquid |
Biological Activity
Research on the biological activity of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is still emerging, but preliminary findings suggest several potential applications:
1. Enzyme Inhibition
Compounds with similar bicyclic structures have been studied for their enzyme inhibition properties. For instance, research indicates that related bicyclic compounds can act as inhibitors for various enzymes, including proteases and kinases, which are critical in many biological processes.
2. Antimicrobial Activity
Some studies have suggested that bicyclic compounds exhibit antimicrobial properties. The structural features of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid may contribute to its interaction with microbial membranes or enzymes, potentially leading to inhibitory effects against bacterial growth.
3. Potential in Drug Design
The unique bicyclic structure allows for the exploration of this compound in drug design, particularly as a scaffold for developing new therapeutic agents targeting specific biological pathways.
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of Boc-protected bicyclic compounds, researchers synthesized 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid and evaluated its activity against a panel of enzymes related to metabolic pathways. The results indicated moderate inhibition against serine proteases, suggesting further exploration could yield valuable insights into its mechanism of action.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis involving various derivatives of bicyclic compounds revealed that modifications to the Boc group significantly affected biological activity. Compounds lacking the Boc group exhibited decreased stability and lower enzymatic inhibition rates, highlighting the importance of this functional group in maintaining biological efficacy.
Q & A
Q. What are the recommended synthetic strategies for preparing this bicyclic compound?
The compound is synthesized via stereoselective cyclopropanation of β-hydroxy-α-amino acids (e.g., serine or threonine derivatives). Key steps include:
- Cyclopropanation : Transition metal-catalyzed (e.g., Rh or Cu) cyclization of oxazine precursors to form the bicyclic core .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride under basic conditions (e.g., DIPEA in DMSO) to stabilize the amine functionality .
- Carboxylic Acid Activation : Selective hydrolysis or deprotection of ester intermediates to yield the free carboxylic acid .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 85–95% | |
| Boc Protection | Boc₂O, DIPEA, DMSO, 16 h | 90% | |
| Deprotection | HCl in dioxane, RT | 95% |
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for airborne particulates and work in a fume hood .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
- Waste Disposal : Neutralize acidic residues before disposal and incinerate via approved hazardous waste protocols .
Q. What spectroscopic techniques are suitable for characterizing this bicyclic compound?
- NMR : Key signals include:
- ¹H NMR : δ 1.4 ppm (Boc tert-butyl group), δ 3.5–4.2 ppm (oxa-azabicyclo protons), δ 10–12 ppm (carboxylic acid, if present) .
- ¹³C NMR : δ 155–160 ppm (Boc carbonyl), δ 170–175 ppm (carboxylic acid carbonyl) .
Advanced Research Questions
Q. How can the stereochemistry of the cyclopropane ring be controlled during synthesis?
Stereochemical outcomes depend on:
- Substrate Geometry : Use of D- vs. L-serine/threonine derivatives to preset chiral centers .
- Catalyst Choice : Rhodium catalysts favor endo-selectivity, while copper(I) complexes enable exo-cyclopropanation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
Example : Starting from L-threonine, Rh₂(OAc)₄ in CH₂Cl₂ yields the endo-isomer with >95% diastereomeric excess .
Q. What are the key considerations for optimizing the cyclopropanation step?
- Catalyst Loading : 2–5 mol% Rh₂(OAc)₄ achieves optimal yield without side reactions .
- Temperature : Reactions at 40–50°C balance speed and selectivity. Higher temperatures promote decomposition .
- Substrate Purity : Ensure oxazine precursors are anhydrous to prevent hydrolysis during cyclization .
Q. How does the tert-butoxycarbonyl (Boc) group influence further derivatization?
- Protection : The Boc group stabilizes the amine against nucleophilic attack during ester hydrolysis or coupling reactions .
- Deprotection : Controlled removal with HCl/dioxane (4 M, 16 h) regenerates the free amine for subsequent functionalization (e.g., peptide coupling) .
- Steric Effects : The bulky tert-butyl group may hinder reactions at the bridgehead nitrogen, requiring optimized conditions for substitutions .
Q. How can researchers address contradictory data in toxicity or stability studies?
- Risk Assessment : Despite limited toxicological data (LD₅₀, EC₅₀), assume acute toxicity based on structural analogs (e.g., bicyclic amines) and adhere to ALARA principles .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .
- Cross-Validation : Compare HPLC purity data with NMR/IR to resolve discrepancies in degradation product identification .
Applications in Drug Discovery
Q. How is this compound used as a constrained scaffold in medicinal chemistry?
The rigid bicyclic core serves as a template for:
- Peptidomimetics : Mimicking β-turn structures in target proteins .
- Library Synthesis : Diversification via Suzuki coupling or amide formation at the carboxylic acid and amine positions .
- Bioavailability Enhancement : Reduced conformational flexibility improves metabolic stability compared to linear analogs .
Example : Derivatives show promise as protease inhibitors, with IC₅₀ values <100 nM in preliminary assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
